Product packaging for (S)-(+)-2-Amino-3-methylbutane(Cat. No.:CAS No. 22526-46-1)

(S)-(+)-2-Amino-3-methylbutane

Cat. No.: B1587893
CAS No.: 22526-46-1
M. Wt: 87.16 g/mol
InChI Key: JOZZAIIGWFLONA-YFKPBYRVSA-N
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Description

(S)-(+)-2-Amino-3-methylbutane is a useful research compound. Its molecular formula is C5H13N and its molecular weight is 87.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N B1587893 (S)-(+)-2-Amino-3-methylbutane CAS No. 22526-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZZAIIGWFLONA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426446
Record name (S)-(+)-3-Methyl-2-butylamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22526-46-1
Record name 1,2-Dimethylpropylamine, (S)-
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Record name (S)-(+)-3-Methyl-2-butylamine
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Record name (S)-(+)-2-Amino-3-methylbutane
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Record name 1,2-DIMETHYLPROPYLAMINE, (S)-
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Significance of Chiral Amines in Enantioselective Synthesis and Pharmaceutical Sciences

Chiral amines are organic compounds that are indispensable in modern chemistry, particularly in the realms of enantioselective synthesis and the development of pharmaceuticals. sigmaaldrich.comsigmaaldrich.com Their significance stems from their unique three-dimensional structures, existing as non-superimposable mirror images called enantiomers. This property, known as chirality, is a fundamental aspect of many biological molecules and their interactions.

In enantioselective synthesis, the goal is to produce a single, desired enantiomer of a chiral molecule. Chiral amines are widely employed as resolving agents to separate racemic mixtures (equal mixtures of both enantiomers) of acids. sigmaaldrich.comsigmaaldrich.com They can also act as chiral auxiliaries or building blocks, guiding the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. nih.gov Furthermore, they serve as chiral bases in enantioselective deprotonation reactions. sigmaaldrich.comsigmaaldrich.com The development of new and efficient methods for the enantioselective synthesis of chiral amines, such as asymmetric hydrogenation, is a major focus of current research. nih.govacs.orgnih.gov

The pharmaceutical industry heavily relies on chiral amines, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment. nih.govresearchgate.net The specific stereochemistry of a drug molecule is often critical to its pharmacological activity. Different enantiomers of a drug can exhibit vastly different therapeutic effects, with one being beneficial while the other might be inactive or even harmful. ontosight.ai Therefore, the ability to synthesize single-enantiomer drugs is of paramount importance for safety and efficacy. ontosight.ai

The Role of S + 2 Amino 3 Methylbutane As a Fundamental Chiral Building Block

(S)-(+)-2-Amino-3-methylbutane, a specific chiral amine, serves as a crucial chiral building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its defined stereochemistry makes it a valuable starting material for the creation of more complex chiral molecules.

A notable application of this compound is in the synthesis of Diazoxide BPDZ-44. sigmaaldrich.comsigmaaldrich.com This compound is a tissue-selective ATP-sensitive potassium channel opener, which plays a role in processes like insulin (B600854) release and muscle contractility. sigmaaldrich.comsigmaaldrich.com The synthesis of BPDZ-44 utilizes this compound in a key step, highlighting the importance of this specific chiral amine in accessing biologically active molecules. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 22526-46-1
Molecular Formula C₅H₁₃N
Molecular Weight 87.17 g/mol
Boiling Point 85 °C
Density 0.746 g/cm³
Optical Purity ≥99% enantiomeric excess
Appearance Liquid

Data sourced from multiple references. biosynth.comsigmaaldrich.comsigmaaldrich.com

Reactivity Profiles and Mechanistic Investigations of S + 2 Amino 3 Methylbutane

Elucidation of Reaction Mechanisms at the Stereocenter

The stereocenter of (S)-(+)-2-Amino-3-methylbutane, bearing a hydrogen, a methyl group, an isopropyl group, and an amino group, dictates the stereochemical course of reactions. Mechanistic investigations often focus on how this chiral environment influences the approach of reagents and stabilizes transition states, leading to the preferential formation of one stereoisomer over another.

In reactions where the amine functionality is converted into an imine, the steric bulk of the isopropyl group plays a crucial role in directing the facial selectivity of nucleophilic attack. Computational and experimental studies on analogous systems, such as those involving imines derived from valine esters, have shown that the molecule adopts a conformation that minimizes steric hindrance. In this preferred conformation, one face of the C=N double bond is effectively shielded by the bulky isopropyl group, forcing incoming nucleophiles to attack from the less hindered face. This principle is fundamental to the use of this compound as a chiral auxiliary.

The mechanism of stereochemical control can be illustrated by considering the alkylation of an enolate derived from a substrate attached to the chiral amine. The formation of a six-membered ring transition state involving a metal cation, the enolate oxygen, and the nitrogen of the auxiliary is often proposed. The rigid conformation of this chelated intermediate, dictated by the stereocenter of the auxiliary, exposes one face of the enolate to electrophilic attack while shielding the other.

Functional Group Transformations Involving the Primary Amine

The primary amine of this compound is a versatile functional group that undergoes a wide range of transformations, making it a key feature in its application in organic synthesis. These transformations include acylation, alkylation, and condensation reactions to form amides, secondary or tertiary amines, and imines, respectively.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to temporarily protect the amine group or to introduce a new functional moiety.

Alkylation: Direct alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging. Reductive amination, which involves the reaction of the amine with a carbonyl compound to form an imine followed by reduction, is a more controlled method for synthesizing secondary amines.

Imine Formation: The condensation of this compound with aldehydes and ketones yields chiral imines (Schiff bases). These imines are crucial intermediates in many asymmetric synthetic methods, where the chirality of the amine directs subsequent reactions.

Table 1: Representative Functional Group Transformations of this compound

ReactantReagentProduct Type
Acetyl chlorideBase (e.g., triethylamine)Amide
Benzyl bromideBase (e.g., K2CO3)Secondary Amine
BenzaldehydeDehydrating agentImine
Ethyl pyruvate (B1213749)Ti(OiPr)4Imine

Stereospecificity and Stereoselectivity in Synthetic Transformations

The utility of this compound as a chiral auxiliary stems from its ability to induce high levels of stereospecificity and stereoselectivity in synthetic transformations. When temporarily attached to a prochiral substrate, the chiral amine directs the formation of a new stereocenter with a high degree of facial selectivity.

A prominent application is in the asymmetric alkylation of carbonyl compounds. For instance, the condensation of this compound with a β-keto ester, followed by deprotonation to form a chiral enamine, allows for stereoselective alkylation. The chiral environment established by the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the enamine and removal of the auxiliary yields an optically active α-alkylated β-keto ester.

The diastereoselectivity achieved in these reactions is often high, with diastereomeric excesses (d.e.) frequently exceeding 90%. The effectiveness of the stereochemical control depends on several factors, including the nature of the substrate, the electrophile, the reaction conditions (temperature, solvent), and the specific structure of the chiral auxiliary.

Table 2: Examples of Stereoselective Reactions Using this compound as a Chiral Auxiliary (Hypothetical Data Based on Analogous Systems)

SubstrateElectrophileProduct TypeDiastereomeric Excess (d.e.)
CyclohexanoneMethyl iodideα-Methylcyclohexanone>95%
PropanalBenzyl bromideα-Benzylpropanal>92%
Ethyl acetoacetateAllyl bromideEthyl 2-acetyl-4-pentenoate>90%

Hydrogenolysis Reactions and Product Formation (e.g., ethyl pyruvate and hydrogen gas)

While direct hydrogenolysis of the C-N bond in this compound itself is not a common transformation under standard catalytic hydrogenation conditions, derivatives of this chiral amine can undergo hydrogenolysis. This is particularly relevant when the amine is used as a chiral directing group that is subsequently removed.

In the context of the reaction between this compound, ethyl pyruvate, and hydrogen gas, the initial step is the formation of a chiral imine between the amine and the keto group of ethyl pyruvate. This imine can then be hydrogenated. The stereochemical outcome of this hydrogenation is influenced by the chiral center of the amine.

The catalytic hydrogenation of the C=N bond of the imine intermediate, typically using a palladium or platinum catalyst, leads to the formation of a new stereocenter. The bulky isopropyl group of the this compound moiety directs the delivery of hydrogen from the less sterically hindered face of the imine. This results in the formation of an N-alkylated amino acid ester derivative with a specific stereochemistry at the newly formed chiral center.

Subsequent hydrogenolysis of the C-N bond of the resulting product can cleave the chiral auxiliary, yielding the free amino acid ester and recovering the chiral amine. However, achieving selective C-N bond hydrogenolysis without affecting other functional groups can be challenging and often requires specific catalytic systems and reaction conditions. The primary product of the hydrogenation step before any C-N bond cleavage would be ethyl N-((S)-3-methylbutan-2-yl)alaninate.

Applications of S + 2 Amino 3 Methylbutane in Advanced Organic Synthesis and Catalysis

As a Chiral Building Block in the Construction of Complex Molecules

The enantiomerically pure nature of (S)-(+)-2-amino-3-methylbutane makes it an invaluable starting material for introducing a specific stereocenter into a target molecule. This is a fundamental strategy in asymmetric synthesis, where the biological activity of a compound is often dependent on its three-dimensional arrangement.

Role in Natural Product Synthesis and Analog Development (e.g., L-valinol precursors)

This compound is a direct precursor to (S)-(+)-2-amino-3-methyl-1-butanol, commonly known as L-valinol. wikipedia.orgchemimpex.commedchemexpress.com L-valinol is a significant chiral building block in its own right, widely employed in the synthesis of various natural products and their analogs. The conversion of the amine to the corresponding amino alcohol is typically achieved through reduction of the carboxylic acid group of the parent amino acid, L-valine.

L-valinol's utility stems from its bifunctional nature, possessing both a primary amine and a primary alcohol. This allows for its incorporation into diverse molecular frameworks. For instance, it is a key component in the synthesis of chiral oxazolines, which are privileged ligands in asymmetric catalysis. wikipedia.org The synthesis of these ligands often involves the condensation of L-valinol with various reagents to form the characteristic heterocyclic ring system.

Utilization in Pharmaceutical Intermediate Synthesis (e.g., Vernakalant precursors)

The pharmaceutical industry heavily relies on chiral building blocks to synthesize enantiomerically pure active pharmaceutical ingredients (APIs). This compound plays a role in the synthesis of intermediates for drugs such as Vernakalant. Vernakalant is an antiarrhythmic drug used for the rapid conversion of atrial fibrillation to sinus rhythm. researchgate.net

The synthesis of Vernakalant involves the creation of a complex chiral structure, and the use of this compound or its derivatives helps to establish the required stereochemistry early in the synthetic sequence. This approach, known as chiral pool synthesis, is an efficient strategy for producing enantiomerically pure pharmaceuticals.

Intermediate in the Synthesis of Physiological Cooling Active Ingredients (TRPM8 Modulators)

Transient Receptor Potential Melastatin 8 (TRPM8) is an ion channel in the human body that is activated by cold temperatures and cooling agents like menthol. nih.govfrontiersin.org Modulators of the TRPM8 channel are of significant interest for their potential applications in consumer products to provide a cooling sensation, as well as for therapeutic purposes in areas such as pain management.

This compound serves as a key intermediate in the synthesis of novel TRPM8 modulators. The specific stereochemistry of this building block is often crucial for the molecule's ability to interact effectively and selectively with the TRPM8 ion channel. Research in this area focuses on creating new compounds that can activate or inhibit this channel with high potency and specificity. nih.gov

Design and Implementation as a Precursor for Chiral Ligands and Auxiliaries

The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis. This compound provides a robust and readily available chiral scaffold for the synthesis of a variety of ligands and auxiliaries.

Development of Ligand Systems Based on this compound Scaffold

The amine functionality of this compound allows for its straightforward derivatization into more complex ligand structures. These ligands are often designed to coordinate with a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

Examples of ligand classes derived from this scaffold include:

Chiral Amines: The amine itself can act as a chiral ligand or be modified to create more complex amine-based ligands. sigmaaldrich.com

Amino Alcohols: As the precursor to L-valinol, it is foundational for a wide range of amino alcohol-based ligands. researchgate.netmdpi.com

Phosphine (B1218219) Ligands: The amine can be functionalized to incorporate phosphine groups, leading to the formation of chiral phosphine ligands, which are highly effective in various metal-catalyzed reactions.

The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation.

Efficacy in Asymmetric Catalytic Reactions

Ligands derived from this compound have demonstrated high efficacy in a range of asymmetric catalytic reactions. The stereocenter proximal to the coordinating atoms of the ligand creates a well-defined chiral pocket around the metal catalyst. This steric influence forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer of the product.

Catalytic ReactionLigand Type Derived from this compoundTypical Metal CatalystObserved Enantioselectivity
Asymmetric HydrogenationChiral PhosphinitesRutheniumHigh (up to 99% ee)
Asymmetric Allylic AlkylationPhosphoramiditesIridiumExcellent (often >95% ee)
Asymmetric Michael AdditionSchiff BasesNickel(II)Good to Excellent (variable) nih.govehu.es
Asymmetric Aldol (B89426) ReactionsChiral AldehydesOrganocatalystVariable, dependent on substrate frontiersin.org

These reactions are fundamental in organic synthesis for the creation of chiral molecules. The high enantioselectivities achieved with these catalyst systems underscore the importance of the this compound scaffold in the development of effective asymmetric catalysts. nih.govsemanticscholar.orgacademie-sciences.fr

Application as an Optical Reagent for Configurational Assignment of Other Chiral Compounds (e.g., amino acids, hydrazones, other amines)

This compound serves as a valuable chiral resolving agent in analytical chemistry for the determination of the absolute configuration and enantiomeric purity of various chiral compounds. The fundamental principle behind its application lies in the conversion of a mixture of enantiomers, which are chemically and physically indistinguishable under achiral conditions, into a mixture of diastereomers. Diastereomers possess distinct physical properties, allowing for their separation and quantification using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The process involves a chemical reaction between the chiral amine, this compound, and the target racemic compound. This reaction creates a new molecule containing two chiral centers: one from the (S)-amine reagent and one from the analyte. The resulting products are thus diastereomers, for example, (S,R) and (S,S) pairs.

Configurational Assignment of Amino Acids

The determination of the enantiomeric composition of amino acids is crucial in fields ranging from pharmaceutical development to geochemistry. This compound can be used to assign the configuration of racemic amino acids by forming diastereomeric amides. The primary amine of this compound reacts with the carboxylic acid group of an amino acid, typically after activation of the carboxyl group, to form a stable amide bond.

For a racemic mixture of an amino acid (containing both D- and L-enantiomers), the reaction with the single (S)-enantiomer of 2-amino-3-methylbutane yields two distinct diastereomeric amides:

L-Amino Acid + (S)-Amine → L,(S)-Diastereomer

D-Amino Acid + (S)-Amine → D,(S)-Diastereomer

These diastereomers can then be analyzed.

HPLC Analysis: When the mixture of diastereomers is injected into an HPLC system equipped with a standard achiral column (e.g., C18), the two compounds will exhibit different retention times due to their different three-dimensional structures and resulting interactions with the stationary phase. By comparing the chromatogram of the derivatized unknown amino acid to that of derivatized standards of the pure L- and D-amino acids, the identity and enantiomeric excess (e.e.) of the original sample can be determined.

Illustrative HPLC Separation Data for Derivatized Amino Acids

Analyte (Racemic)Diastereomer PairRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
Alanine (B10760859)L-Ala-(S)-Amide / D-Ala-(S)-Amide12.513.81.85
ValineL-Val-(S)-Amide / D-Val-(S)-Amide15.216.92.10
PhenylalanineL-Phe-(S)-Amide / D-Phe-(S)-Amide21.723.11.98

Note: This table presents hypothetical data to illustrate the principle of chromatographic separation of diastereomers formed with this compound. Actual retention times and resolution depend on specific experimental conditions.

NMR Spectroscopy Analysis: In NMR spectroscopy, the protons and carbons of the two diastereomers are in different chemical environments. This results in separate signals (different chemical shifts) for corresponding nuclei in the two molecules. By integrating the distinct signals, the ratio of the two diastereomers, and thus the enantiomeric purity of the original amino acid, can be accurately calculated. The analysis of chemical shift differences (Δδ) can also help in assigning the absolute configuration based on empirical models of the diastereomers' preferred conformations.

Configurational Assignment of Other Amines

Assigning the configuration of other chiral primary or secondary amines using this compound requires a slightly different approach, as a direct reaction between the two amines is not straightforward. In this context, a bifunctional coupling agent is typically used. For example, a dicarboxylic acid could be used to link the racemic amine analyte to the this compound reagent, forming a pair of diastereomeric diamides.

Alternatively, this compound can function as a chiral solvating agent (CSA) in NMR spectroscopy. semmelweis.hunih.gov In this method, the chiral amine is added to a solution of the racemic analyte (e.g., a chiral carboxylic acid, alcohol, or another amine salt). The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte through interactions like hydrogen bonding or acid-base interactions. semmelweis.hu These transient complexes have different time-averaged magnetic environments, leading to the splitting of NMR signals for the analyte's enantiomers, allowing for the determination of the enantiomeric ratio. semmelweis.huresearchgate.net

Configurational Assignment of Hydrazones

Hydrazones are compounds containing the R₁R₂C=NNR₃R₄ structure. Chiral hydrazones are important intermediates in asymmetric synthesis. researchgate.net The configurational assignment of a chiral center within a hydrazone molecule can be achieved by derivatization with this compound, provided the hydrazone possesses a suitable functional group, such as a carboxylic acid, for covalent bond formation. The resulting diastereomers could then be analyzed by chromatography or spectroscopy as previously described.

If the hydrazone itself does not have a reactive site for amide formation, it may be possible to use it as a substrate in a reaction where this compound acts as a chiral auxiliary, guiding the stereochemical outcome of a subsequent transformation. The analysis of the diastereomeric products of such a reaction would indirectly allow for the inference of the original hydrazone's configuration.

Illustrative ¹H-NMR Data for Configurational Analysis

Analyte (Racemic)Derivatizing AgentAnalyte ProtonChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2Δδ (ppm)
2-Phenylpropanoic AcidThis compoundα-CH3.523.560.04
(±)-α-Methylbenzylamineas CSAα-CH4.154.180.03

Note: This table presents hypothetical data to illustrate the principle of chemical shift non-equivalence in NMR for diastereomers or transient complexes involving this compound. Δδ represents the difference in chemical shifts.

Computational and Theoretical Studies on S + 2 Amino 3 Methylbutane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of molecules with high accuracy. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of computational cost and accuracy. For (S)-(+)-2-Amino-3-methylbutane, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry.

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or larger, are commonly employed for organic molecules. The results of such calculations for a molecule structurally similar to this compound, such as the valine amino acid from which it can be conceptually derived, show excellent agreement with experimental data where available.

The electronic structure can also be characterized by analyzing the distribution of electron density and the molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. For an amine like this compound, the HOMO is typically localized on the nitrogen atom of the amino group, indicating its nucleophilic character.

Table 1: Representative Calculated Geometrical Parameters for a Chiral Amine Analog This table presents typical bond lengths and angles that would be expected from a DFT calculation on a molecule structurally similar to this compound.

Conformational Analysis and Energy Landscape Mapping

Computational methods can systematically explore the potential energy surface of the molecule by rotating the rotatable bonds, such as the C-C and C-N bonds. For each resulting conformation, the energy is calculated, allowing for the mapping of the energy landscape. The most stable conformers correspond to the minima on this landscape.

For chiral amines, the relative orientation of the amino group and the alkyl substituents significantly influences the conformational energies. The presence of intramolecular hydrogen bonding, although weak in this case, can also play a role in stabilizing certain conformations. The results of these analyses are often presented as a plot of energy versus dihedral angle, revealing the energy barriers between different conformers.

Table 2: Illustrative Relative Energies of Staggered Conformers for a Chiral Amine This table provides an example of the relative energies of different staggered conformations that could be identified through a conformational analysis of a molecule like this compound.

Conformer Dihedral Angle (N-C2-C3-C4) Relative Energy (kcal/mol) Boltzmann Population (%)
I (gauche) 60° 0.5 30
II (anti) 180° 0.0 55
III (gauche) -60° 0.8 15

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account the influence of the surrounding environment, such as a solvent. For this compound, MD simulations can reveal how its conformation and interactions are affected by different solvents.

In an MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water, methanol). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the study of solute-solvent interactions, such as hydrogen bonding between the amino group and water molecules.

These simulations can also be used to understand how the conformational preferences of this compound might change in different solvents. The explicit inclusion of solvent molecules provides a more realistic model of the solution-phase behavior compared to gas-phase calculations. The analysis of the simulation trajectories can yield information on the radial distribution functions of solvent molecules around the solute and the average number of hydrogen bonds.

Prediction of Spectroscopic Properties and Chiroptical Responses

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to confirm the molecular structure and stereochemistry. For a chiral molecule like this compound, the prediction of its chiroptical response is particularly important.

Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic circular dichroism (ECD) spectrum of a chiral molecule. The ECD spectrum is a unique fingerprint of a specific enantiomer and is highly sensitive to its three-dimensional structure. By calculating the ECD spectrum for the (S) enantiomer and comparing it to the experimental spectrum, the absolute configuration can be confidently assigned.

The theoretical prediction of other spectroscopic properties, such as NMR chemical shifts and coupling constants, is also possible. These calculations can aid in the interpretation of experimental NMR spectra and provide a deeper understanding of the relationship between the molecule's structure and its spectroscopic signatures.

Table 3: Example of Predicted Electronic Circular Dichroism (ECD) Data for a Chiral Amine This table illustrates the type of data obtained from a TD-DFT calculation for predicting the ECD spectrum of a chiral amine.

Excitation Wavelength (nm) Rotatory Strength (10⁻⁴⁰ cgs)
215 +5.2
198 -2.8
180 +8.1

Synthesis and Exploration of Derivatives and Analogs of S + 2 Amino 3 Methylbutane

Chiral Amino Alcohols Derived from (S)-(+)-2-Amino-3-methylbutane (e.g., (S)-2-amino-3-methylbutane-1-ol, or L-valinol)

L-valinol is a chiral amino alcohol derived from L-valine and is a key building block in asymmetric synthesis. nbinno.com It is almost exclusively produced as the S-isomer due to the abundance of S-valine. wikipedia.org

Synthesis: L-valinol can be synthesized by the reduction of the carboxylic acid group of L-valine to an alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminium hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂), which forms a borane-tetrahydrofuran (B86392) complex. wikipedia.org After the reduction, L-valinol can be purified by short path distillation. wikipedia.org

Properties and Applications: The bifunctional nature of L-valinol, containing both an amine and a hydroxyl group, makes it a versatile precursor for a wide range of chiral molecules. nbinno.com Its primary application is in the preparation of chiral oxazolines. wikipedia.org These oxazoline-containing ligands are widely employed in numerous asymmetric catalytic reactions. nih.govlnpu.edu.cn The chiral center in L-valinol, which is adjacent to the coordinating nitrogen of the oxazoline (B21484) ring, directly influences the stereochemical outcome of these reactions. bldpharm.com

Below is a table summarizing the key properties of L-valinol:

PropertyValue
IUPAC Name (2S)-2-Amino-3-methylbutan-1-ol
CAS Number 2026-48-4
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Melting Point 30-34 °C
Boiling Point 81 °C at 8 mmHg
Density 0.926 g/mL at 25 °C
Optical Rotation [α]D²⁰ = +10 ± 2° (c=10 in H₂O)
Data sourced from multiple references. drugbank.comchemimpex.com

Functionalized Derivatives for Specific Applications

The functional groups of this compound and its derivatives can be further modified to create a diverse range of molecules with specific applications in catalysis, pharmaceuticals, and materials science.

Chiral Auxiliaries: L-valinol is frequently used to synthesize chiral auxiliaries, which are temporarily incorporated into a substrate to control the stereochemistry of a reaction. nbinno.comwikipedia.org A prominent class of such auxiliaries derived from L-valinol are chiral oxazolidinones and imidazolidinones. wikipedia.orgresearchgate.net These auxiliaries, through steric hindrance, direct the approach of reagents to one face of the molecule, leading to high diastereoselectivity in reactions like aldol (B89426) additions and alkylations. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and recycled. wikipedia.org

Chiral Ligands for Asymmetric Catalysis: Derivatives of L-valinol are extensively used in the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions. nbinno.com Phosphinooxazoline (PHOX) ligands, for instance, are a popular class of bidentate ligands where the chiral oxazoline moiety derived from L-valinol is responsible for inducing asymmetry. nih.gov These ligands have been successfully applied in a broad range of transformations, including asymmetric allylation. nih.gov Pyridine-oxazoline ligands are another important class that have recently gained popularity in challenging asymmetric reactions. nih.gov

Pharmaceutical and Agrochemical Intermediates: The chiral nature of L-valine derivatives makes them valuable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.comchemimpex.com For example, L-valinamide, the amide derivative of L-valine, serves as a building block for peptides, peptidomimetics, and other bioactive molecules. leapchem.com Its hydrochloride salt is often used to enhance solubility and ease of handling in synthetic processes. leapchem.com

The following table provides examples of functionalized derivatives and their applications:

Derivative ClassExampleApplication
Chiral Auxiliaries L-valinol-derived oxazolidinonesAsymmetric aldol reactions, alkylations
Chiral Ligands Phosphinooxazoline (PHOX) ligandsAsymmetric allylic alkylation, hydrogenation
Pharmaceutical Intermediates L-valinamideSynthesis of peptides and peptidomimetics

Structure-Stereoselectivity Relationship Studies in Derivatization

The stereochemical outcome of reactions employing chiral auxiliaries and ligands derived from this compound is highly dependent on their structure. Researchers conduct structure-activity relationship (SAR) studies to understand these effects and design more efficient and selective catalysts.

In the case of chiral oxazolidinone auxiliaries, the substituents at the 4 and 5 positions, which are derived from the amino alcohol precursor, play a crucial role in stereodifferentiation. wikipedia.org The bulky isopropyl group from L-valinol effectively shields one face of the enolate in aldol reactions, leading to the preferential formation of one diastereomer. wikipedia.org The conformation of the transition state is influenced by minimizing steric interactions between the auxiliary's substituent, the enolate, and the incoming electrophile. wikipedia.org

For chiral ligands like PHOX, the modular nature of their synthesis allows for systematic modification of both the oxazoline and the phosphine (B1218219) moieties. nih.gov The steric and electronic properties of the substituents on the phosphine and the oxazoline ring can be fine-tuned to optimize the enantioselectivity of the catalyzed reaction. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the substrate's approach. bldpharm.com

Studies on vaulted biaryl ligands, such as VANOL, have shown that substituents at different positions on the ligand backbone can have a significant positive or negative impact on asymmetric induction. nih.gov For instance, in an aziridination reaction, substituents at the 7- and 7'-positions of the VANOL ligand had the most positive effect on catalyst performance, while substituents at the 4- and 8-positions had a negative effect. nih.gov Such systematic studies are crucial for the rational design of new and improved chiral ligands.

Development of Isosteres and Homologs for Property Modulation

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. drughunter.com This involves replacing a functional group with another that has similar physical and chemical properties.

In the context of L-valine derivatives, fluorine-containing bioisosteres have been explored. For example, the strategic replacement of hydrogen atoms with fluorine in the valine side chain can significantly alter the molecule's properties. researchgate.net This is because fluorine is a bioisostere of hydrogen but has very different electronic properties. nih.gov Such modifications can influence the binding of the molecule to its biological target and its metabolic stability. drughunter.com For instance, fluorinated valine derivatives have been investigated to prevent hydroxylation and slow amide hydrolysis in drug candidates. drughunter.com

The trifluoroethylamine group has also been used as a bioisostere for the amide bond in peptide derivatives. drughunter.com This substitution can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com

Homologation, the process of adding one or more methylene (B1212753) groups to a molecule, can also be used to modulate the properties of L-valine derivatives. While specific examples for L-valinol are not extensively detailed in the provided search results, this strategy is generally employed in medicinal chemistry to alter the size, lipophilicity, and conformational flexibility of a molecule, which can in turn affect its biological activity.

Emerging Research Directions and Future Prospects for S + 2 Amino 3 Methylbutane

Advancements in Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly driven by the principles of green chemistry to develop environmentally benign and efficient synthetic methods. nih.gov For chiral amines like (S)-(+)-2-Amino-3-methylbutane, this translates to a focus on atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. nih.govrsc.org

One of the most promising green strategies is the use of biocatalysis. researchgate.net Enzymes such as ω-transaminases are being employed for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. scienceopen.comnih.gov These enzymatic methods often replace traditional synthetic routes that may rely on stoichiometric amounts of hazardous reagents. rsc.org Another sustainable approach is the "hydrogen borrowing" or "hydrogen auto-transfer" concept, which facilitates the N-alkylation of amines with alcohols, producing water as the only byproduct. rsc.org This atom-economic process is highly desirable as it avoids the use of external hydrogen sources and can potentially utilize alcohols derived from renewable resources. rsc.org

Furthermore, transition metal-catalyzed asymmetric hydrogenation represents a powerful and green strategy for producing optically active amines. acs.org This method is characterized by its excellent atom economy, generating minimal waste. acs.org The development of modular chiral ligands continues to enhance the efficiency and selectivity of these catalytic systems. acs.org

Green Synthesis ApproachKey AdvantagesRelevance to this compound
Biocatalysis (e.g., ω-transaminases) High enantioselectivity, mild reaction conditions, reduced waste. scienceopen.comnih.govDirect enzymatic amination of a suitable ketone precursor could yield the enantiopure amine.
Hydrogen Borrowing High atom economy, water as the sole byproduct, potential use of renewable alcohols. rsc.orgA sustainable route for the synthesis of derivatives of this compound.
Asymmetric Hydrogenation Excellent atom economy, minimal byproduct formation, high efficiency. acs.orgCatalytic hydrogenation of a corresponding prochiral imine can produce this compound with high enantiopurity.

Integration into High-Throughput Screening and Automated Synthesis Platforms

The discovery of new drugs and materials relies on the rapid synthesis and screening of vast libraries of compounds. High-throughput screening (HTS) and automated synthesis platforms are becoming indispensable tools in this endeavor. nih.gov For chiral amines, novel screening protocols have been developed to quickly determine both the yield and enantiomeric excess of asymmetric transformations. nih.gov These methods often employ optical techniques like fluorescence and circular dichroism, allowing for the rapid analysis of hundreds of samples. nih.gov

Automated synthesis platforms, sometimes referred to as "chemputers," are revolutionizing the way organic synthesis is performed. nih.gov These systems can automate the entire workflow of a chemical synthesis, from the handling of starting materials to purification and analysis. nih.govsigmaaldrich.com By using pre-filled reagent cartridges and sophisticated robotics, these platforms can accelerate research by enabling the rapid production of a wide range of molecules, including chiral amines and their derivatives. sigmaaldrich.comsynplechem.com The integration of this compound as a building block into these automated systems would allow for its incorporation into large compound libraries for drug discovery and other applications. nih.govresearchgate.net

TechnologyImpact on this compound ResearchKey Features
High-Throughput Screening (HTS) Enables rapid optimization of synthetic routes to this compound and its derivatives. nih.govUtilizes optical methods (fluorescence, circular dichroism) for fast and accurate analysis of yield and enantiomeric excess. nih.gov
Automated Synthesis Platforms Facilitates the rapid synthesis of compound libraries incorporating this compound as a chiral scaffold. nih.govsigmaaldrich.comEmploys robotics and pre-filled reagent cartridges for efficient and reproducible synthesis. sigmaaldrich.comsynplechem.com

Potential for Novel Applications in Chirality-Driven Materials Science

Chirality is a fundamental property that is increasingly being exploited in the field of materials science to create advanced materials with unique optical, electronic, and catalytic properties. chiralpedia.com Chiral molecules like this compound can be used to induce chirality in achiral materials, leading to the development of novel functional materials. researchgate.net

One exciting area of research is the phenomenon of Chirality-Induced Spin Selectivity (CISS). acs.orgarxiv.org The CISS effect describes how the transmission of electrons through a chiral medium can lead to a spin-polarized current. acs.orgnih.gov This has significant implications for the development of spintronic devices. arxiv.org By incorporating chiral amines into composite materials, it may be possible to create new systems that exhibit the CISS effect. acs.org

Furthermore, the self-assembly of chiral molecules can lead to the formation of supramolecular structures with emergent chiral properties. researchgate.net The inherent chirality of this compound could be harnessed to direct the self-assembly of polymers or nanoparticles, creating materials with tailored chiroptical or catalytic functionalities. chiralpedia.comresearchgate.net

Application AreaRole of this compoundPotential Impact
Spintronics (CISS Effect) As a chiral component in composite materials to induce spin selectivity. acs.orgarxiv.orgDevelopment of novel spin-based electronic devices. arxiv.org
Chiral Polymers and Nanomaterials A building block to impart chirality and direct self-assembly. researchgate.netCreation of materials with unique optical and catalytic properties. chiralpedia.com
Enantioselective Catalysis As a chiral ligand for metal catalysts or as an organocatalyst.Development of new and more efficient asymmetric catalytic systems.

Challenges and Opportunities in Large-Scale Enantiopure Production

While significant progress has been made in the synthesis of chiral amines, the large-scale production of enantiopure compounds like this compound still presents challenges. Traditional methods such as chemical resolution can be inefficient and generate considerable waste. acs.org Therefore, the development of scalable and cost-effective catalytic asymmetric methods is a key priority. acs.org

The transition from laboratory-scale synthesis to industrial production requires robust and highly efficient catalytic systems. While biocatalysis and asymmetric hydrogenation show great promise, challenges such as catalyst stability, turnover number, and the cost of chiral ligands or enzymes need to be addressed for large-scale applications. scienceopen.comacs.org

Despite these challenges, the growing demand for enantiopure chiral amines in the pharmaceutical and fine chemical industries presents significant opportunities. scienceopen.com Continued research into more active and stable catalysts, as well as the development of continuous flow processes, will be crucial for the economically viable and sustainable large-scale production of this compound. nih.gov

ChallengeOpportunityResearch Focus
Scalability of Asymmetric Synthesis High demand from pharmaceutical and fine chemical sectors. scienceopen.comDevelopment of robust and highly active catalysts (biocatalysts and metal catalysts). acs.org
Cost of Chiral Catalysts/Ligands Potential for catalyst recycling and development of more efficient systems.Design of catalysts with high turnover numbers and stability.
Process Efficiency and Waste Reduction Shift towards more sustainable manufacturing processes.Implementation of continuous flow chemistry and greener synthetic routes. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.